N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The pathways involved often include coordination with transition metals, which can alter the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(2-hydroxy)phenyl]oxamide
- N,N’-bis[(2-methoxy)phenyl]oxamide
- N,N’-bis(phenyl)oxamide
- N,N’-bis[(1R,2S)-(–)-norephedrine]oxamide
- N,N’-bis[(1R,2R)-(–)-norpseudoephedrine]oxamide
Uniqueness
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is unique due to the presence of chlorophenyl groups, which impart distinct chemical properties such as increased reactivity in substitution reactions. Additionally, the oxamide core provides a stable framework that can coordinate with metal ions, making it valuable in coordination chemistry and materials science.
Properties
Molecular Formula |
C30H24Cl2N4O4 |
---|---|
Molecular Weight |
575.4g/mol |
IUPAC Name |
N,N'-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C30H24Cl2N4O4/c31-25-13-5-1-11-23(25)19-39-27-15-7-3-9-21(27)17-33-35-29(37)30(38)36-34-18-22-10-4-8-16-28(22)40-20-24-12-2-6-14-26(24)32/h1-18H,19-20H2,(H,35,37)(H,36,38)/b33-17+,34-18+ |
InChI Key |
OIABQYUSZJMJCM-WMFSDKRHSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.